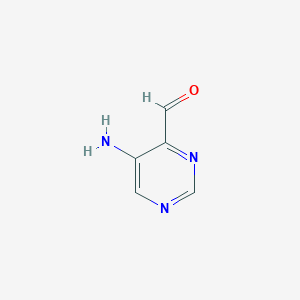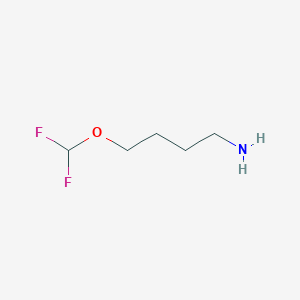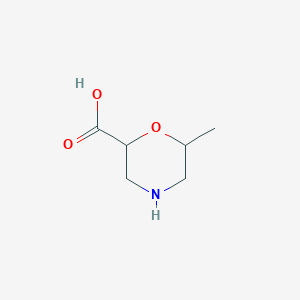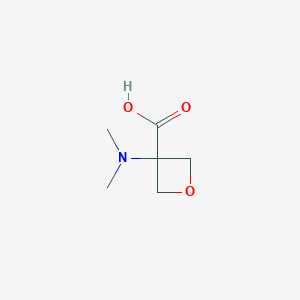
3-(Dimethylamino)oxetane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO3. It belongs to the class of oxetanes, which are heterocyclic organic compounds containing a four-membered ring with one oxygen atom and three carbon atoms. Oxetanes are known for their high ring strain, making them valuable intermediates in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxy-2-(hydroxymethyl)propanoic acid derivatives with dimethylamine under acidic conditions to form the oxetane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(Dimethylamino)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with ketone or aldehyde groups, while reduction can produce alcohols.
科学研究应用
3-(Dimethylamino)oxetane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 3-(Dimethylamino)oxetane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s high ring strain and reactivity allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Oxetane-3-carboxylic acid: A similar compound with a simpler structure, lacking the dimethylamino group.
3-Hydroxyoxetane: Another oxetane derivative with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(Dimethylamino)oxetane-3-carboxylic acid is unique due to its combination of the oxetane ring and the dimethylamino group. This combination imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of complex molecules and the study of biochemical mechanisms.
属性
IUPAC Name |
3-(dimethylamino)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7(2)6(5(8)9)3-10-4-6/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVQJNOUUGBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
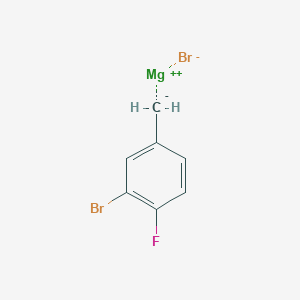
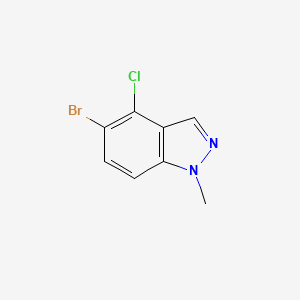
![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)
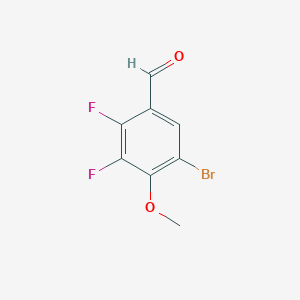
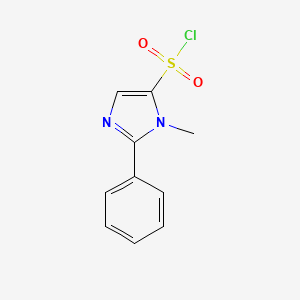
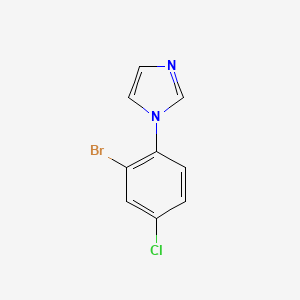
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)
![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)
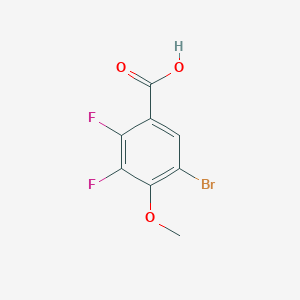
![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
